molecular formula C25H21N5O3S B264939 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Numéro de catalogue B264939
Poids moléculaire: 471.5 g/mol
Clé InChI: OQHKZVDRHVQLDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, also known as DT-13, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. DT-13 is a small molecule that belongs to the class of triazole-containing compounds, which have shown promising results in treating various diseases, including cancer, inflammation, and microbial infections.

Mécanisme D'action

The mechanism of action of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the nuclear factor-kappa B (NF-kB) pathway. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to induce autophagy, a cellular process that involves the degradation of damaged or dysfunctional cellular components, in cancer cells.
Biochemical and Physiological Effects
4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential for further development as a therapeutic agent. However, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid also has some limitations, including its limited solubility in water and the need for further research to fully understand its mechanism of action.

Orientations Futures

There are several future directions for the research and development of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, including the optimization of its synthesis method, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid may also have potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Méthodes De Synthèse

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can be synthesized using a multistep process, which involves the reaction of 4-aminobenzoic acid with 4-bromobenzoyl chloride to produce 4-bromo-N-(4-carboxyphenyl)benzamide. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-amine, 4-pyridinylboronic acid, and sodium azide to yield the final product, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid. The synthesis method of 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been optimized to produce high yields and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. In cancer therapy, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
In anti-inflammatory activity, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to reduce inflammation in animal models of rheumatoid arthritis, making it a potential candidate for the treatment of inflammatory diseases.
In antimicrobial activity, 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has also been shown to have synergistic effects with other antimicrobial agents, making it a potential candidate for combination therapy.

Propriétés

Nom du produit

4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Formule moléculaire

C25H21N5O3S

Poids moléculaire

471.5 g/mol

Nom IUPAC

4-[[2-[[4-(2,3-dihydro-1H-inden-1-yl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C25H21N5O3S/c31-22(27-19-8-5-18(6-9-19)24(32)33)15-34-25-29-28-23(17-11-13-26-14-12-17)30(25)21-10-7-16-3-1-2-4-20(16)21/h1-6,8-9,11-14,21H,7,10,15H2,(H,27,31)(H,32,33)

Clé InChI

OQHKZVDRHVQLDC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=NC=C5

SMILES canonique

C1CC2=CC=CC=C2C1N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=NC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.